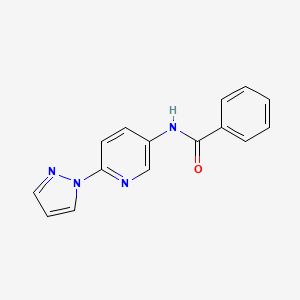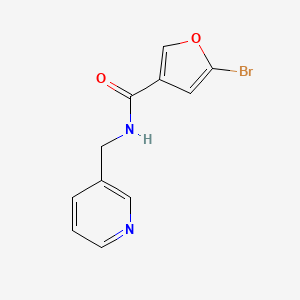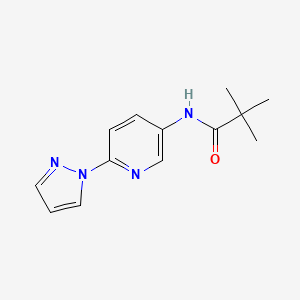
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as QTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. QTA is a synthetic compound that belongs to the class of quinoline derivatives and has a pyrazolylacetamide moiety.
Mécanisme D'action
The mechanism of action of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not completely understood. However, studies have shown that N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, a protein involved in DNA replication and cell division. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide induces apoptosis and cell cycle arrest. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic compound that can be easily synthesized on a large scale. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is also stable under normal laboratory conditions. However, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations for lab experiments. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not water-soluble, which limits its use in aqueous solutions. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for the study of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. In medicinal chemistry, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be further studied for its potential as an anticancer, antibacterial, and antifungal agent. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could also be studied for its potential as an anti-inflammatory agent. In addition, the mechanism of action of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be further elucidated to understand its effects on various enzymes and proteins. Further studies could also be conducted to evaluate the safety and efficacy of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in animal models.
Méthodes De Synthèse
The synthesis of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 2-(1,3,5-trimethylpyrazol-4-yl)acetic acid with 2-chloroquinoline in the presence of triethylamine. The resulting intermediate is then treated with ammonia to form N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The synthesis of N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a straightforward process and can be performed on a large scale.
Applications De Recherche Scientifique
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown potential applications in various fields of scientific research. In medicinal chemistry, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its anticancer properties. Studies have shown that N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also shown potential as an antibacterial and antifungal agent. In addition, N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its anti-inflammatory properties.
Propriétés
IUPAC Name |
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-15(12(2)21(3)20-11)9-17(22)19-14-8-13-6-4-5-7-16(13)18-10-14/h4-8,10H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTMTZZEVSIDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)




![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)

![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)
